molecular formula C8H5BrN2O2 B8101761 2-Bromo-6-nitrophenylacetonitrile

2-Bromo-6-nitrophenylacetonitrile

Cat. No.: B8101761
M. Wt: 241.04 g/mol
InChI Key: IUAHSDCLKADDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitrophenylacetonitrile typically involves the bromination of 2-nitrophenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitrophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

    Substitution: Products include various substituted phenylacetonitriles depending on the nucleophile used.

    Reduction: The major product is 2-(2-Amino-6-nitrophenyl)acetonitrile.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives of the phenylacetonitrile.

Scientific Research Applications

2-Bromo-6-nitrophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrophenylacetonitrile depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4-nitrophenylacetonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-(2-Bromo-6-chlorophenyl)acetonitrile:

Uniqueness

2-Bromo-6-nitrophenylacetonitrile is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(2-bromo-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAHSDCLKADDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.